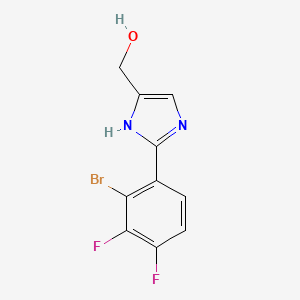
2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol is a chemical compound with the molecular formula C10H7BrF2N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the bromine atom could yield a variety of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-4,5-difluorophenyl)imidazole-5-methanol
- 2-(2-Chloro-3,4-difluorophenyl)imidazole-5-methanol
- 2-(2-Bromo-3,4-dichlorophenyl)imidazole-5-methanol
Uniqueness
2-(2-Bromo-3,4-difluorophenyl)imidazole-5-methanol is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding affinity. The combination of these halogens with the imidazole ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H7BrF2N2O |
|---|---|
Peso molecular |
289.08 g/mol |
Nombre IUPAC |
[2-(2-bromo-3,4-difluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H7BrF2N2O/c11-8-6(1-2-7(12)9(8)13)10-14-3-5(4-16)15-10/h1-3,16H,4H2,(H,14,15) |
Clave InChI |
UGZLGRLOMMSIPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=NC=C(N2)CO)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


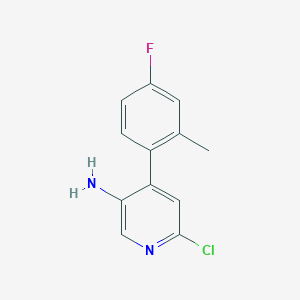
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
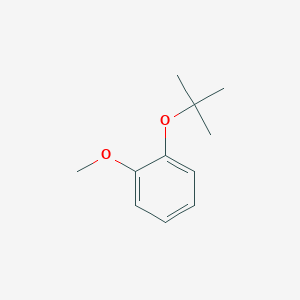
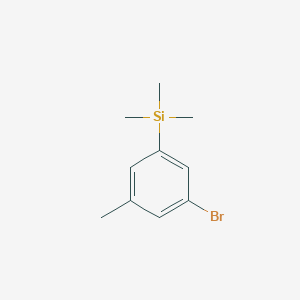
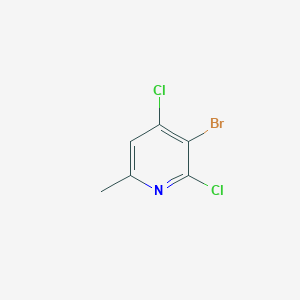
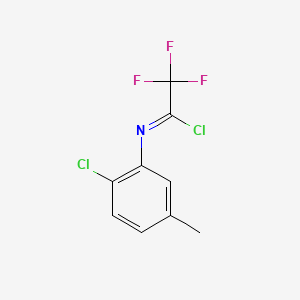
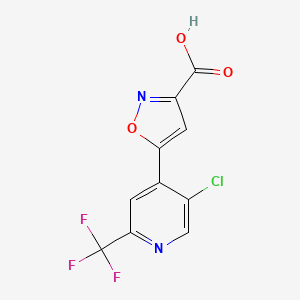
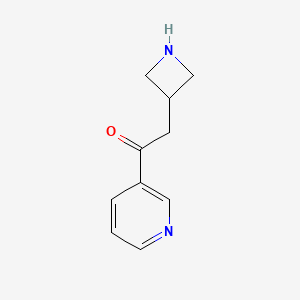
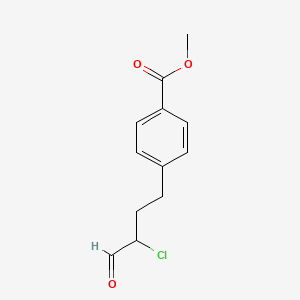
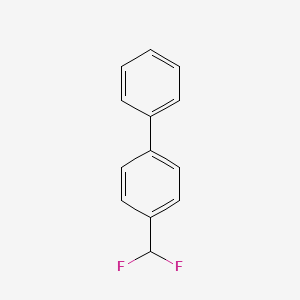
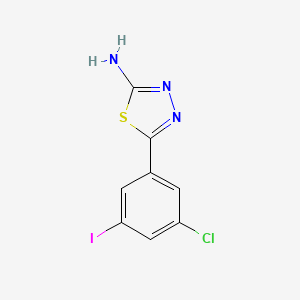
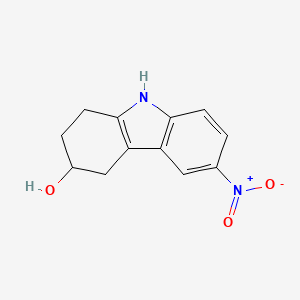
![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
![2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)
